5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzothiazole derivative characterized by a methoxy group at the 5-position and a 4-methylpiperazinyl substituent at the 2-position of the benzothiazole core. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological studies. Benzothiazoles are recognized for their diverse biological activities, including interactions with serotonin receptors (e.g., 5HT1A) and transporters (e.g., SERT), as well as antitumor and antimicrobial properties .
Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-9-10(17-2)3-4-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCMHGGGSQQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : The target compound’s synthesis via nickel-catalyzed cross-coupling () typically achieves yields of 41–94%, depending on substituents. This method outperforms traditional alkylation (e.g., 20% for compound 8 in ) but is comparable to microwave-assisted approaches (19% for compound 10) .
- Substituent Effects : The 4-methylpiperazinyl group in the target compound contrasts with bulkier substituents (e.g., 4-chlorophenyl or pyrimidinyl groups in compounds 8 and 10). Smaller substituents may enhance solubility and receptor binding kinetics .
- Salt Formation : Hydrochloride salts (e.g., compound 10) exhibit higher melting points (>200°C) than free bases, likely due to enhanced crystallinity .
Pharmacological and Physicochemical Insights
- Receptor Affinity : Compounds with piperazinyl groups (e.g., 8, 10) are often designed for 5HT1A or SERT interactions. The target compound’s 4-methylpiperazine moiety may mimic these activities but with improved metabolic stability due to methylation .
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., Cl in ), which can alter electronic density and binding to hydrophobic receptor pockets .
- Solubility : Hydrochloride salts (e.g., target compound, compound 10) are more water-soluble than neutral analogs, facilitating in vivo applications .
Biological Activity
5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride features a thiazole ring, which is known for its significant pharmacological properties. The compound's structure can be represented as follows:
- Chemical Formula : C13H17ClN2OS
- Molecular Weight : 284.80 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole, including 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against various gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole | E. coli | 4.0 | Moderate |
| S. aureus | 3.5 | Moderate | |
| B. subtilis | 2.0 | High | |
| C. albicans | 5.0 | Low |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has moderate to high activity against certain bacterial strains, particularly Bacillus subtilis and Staphylococcus aureus.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) enzymes, which are critical in the metabolism of neurotransmitters.
Case Study: hMAO Inhibition
In a study conducted on various thiazole derivatives, including the target compound, it was found that:
- IC50 values for hMAO-A inhibition ranged from 0.028 µM to 0.342 µM.
- The compound demonstrated selective inhibition properties, making it a potential candidate for treating mood disorders by modulating serotonin levels.
The mechanism by which 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exerts its biological effects involves interaction with specific protein targets within cells. For instance, thiazole derivatives have been shown to induce ferroptosis, a form of regulated cell death associated with oxidative stress.
Figure 1: Proposed Mechanism of Action
Mechanism of Action
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile with low cytotoxicity in vitro. Toxicological studies have shown that at concentrations up to 25 µM, cell viability remains above 90%, suggesting that therapeutic doses may be safe for use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
